molecular formula C20H28O5 B1193992 Cohumulone CAS No. 511-25-1

Cohumulone

Cat. No. B1193992
CAS RN: 511-25-1
M. Wt: 348.4 g/mol
InChI Key: DRSITEVYZGOOQG-UHFFFAOYSA-N
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Description

Cohumulone is a significant compound found in some varieties of hops, which are essential ingredients in beer production. This substance is a lower homologue of humulone and features an isobutyryl side-chain instead of the isovaleryl side-chain found in humulone. Cohumulone's role in the bittering of beer has been a subject of research and discussion within the brewing science community (Howard, 1954).

Synthesis Analysis

Cohumulone synthesis has been explored to understand its contribution to the beer brewing process better. This includes studying thermal isomerization, a crucial step in converting α-acids into iso-α-acids during beer production. Research into cohumulone's thermal isomerization under controlled conditions has shed light on the efficiency of this process and the stereochemical outcomes of cis- and trans-isocohumulones (Ting, Kay, & Ryder, 2009).

Molecular Structure Analysis

The molecular structure of cohumulone, C20HO5, indicates its lower homologue relationship with humulone, differing primarily in the side-chain structure. This molecular distinction significantly influences the compound's behavior and properties, especially in the context of brewing science.

Chemical Reactions and Properties

Cohumulone's involvement in the beer brewing process, particularly in the formation of bitter flavors, is closely tied to its chemical reactions during brewing. The compound's isomerization into iso-α-acids is a key chemical reaction that contributes to the beer's final taste profile. Understanding these reactions is crucial for optimizing beer bitterness and overall flavor.

Physical Properties Analysis

While specific studies on cohumulone's physical properties were not identified in the search, the compound's solubility, volatility, and interaction with other brewing ingredients are essential for its role in beer production. These physical properties influence how cohumulone contributes to beer bitterness and the brewing process's efficiency.

Chemical Properties Analysis

Cohumulone's chemical properties, including its reactivity and stability under brewing conditions, are vital for understanding its behavior during beer production. Studies on cohumulone's thermal isomerization provide insights into its chemical stability and reactivity, which are crucial for its effective conversion into iso-α-acids, contributing to beer bitterness.

References

Scientific Research Applications

  • Brewing Behavior : Cohumulone is significant in brewing, contributing to the bitterness of beer. It is a lower homologue of humulone with an isobutyryl side-chain instead of an isovaleryl side-chain found in humulone. Its contribution to beer's bittering is a notable aspect of its application (Howard, 1954).

  • Bacteriostatic Activities : The bacteriostatic activities of cohumulone were investigated, showing considerable activity against Lactobacillus spp. (gram-positive bacteria) but none against Acetobacter sp. (gram-negative). This suggests potential applications in controlling bacterial growth (Hough, Howard, & Slater, 1957).

  • Environmental Influence on Composition : Studies on hops cultivated in different climatic conditions revealed that environmental factors influence the proportions of cohumulone in hop α acids. This has implications for hop cultivation and the brewing industry (Hautke & Petříček, 1967).

  • Biosynthetic Research : Cohumulone was used in biosynthetic experiments with tall plants under field conditions, providing insights into the processes involved in the formation of its compounds (Hecht, Kammhuber, Reiner, Bacher, & Eisenreich, 2004).

  • Chemistry of Hop Constituents : Research on the oxidation of cohumulone led to the isolation of cohumulinone, contributing to the understanding of the chemical properties and transformations of hop constituents (Cook, Howard, & Slater, 1955).

  • Analytical Methods in Hop Analysis : An improved method for the quantification of α-acids in hops and hop products, including cohumulone, was developed using NMR. This method is crucial for quality control in the brewing industry (Hoek, Hermans-Lokkerbol, & Verpoorte, 2001).

properties

IUPAC Name

3,5,6-trihydroxy-4,6-bis(3-methylbut-2-enyl)-2-(2-methylpropanoyl)cyclohexa-2,4-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O5/c1-11(2)7-8-14-17(22)15(16(21)13(5)6)19(24)20(25,18(14)23)10-9-12(3)4/h7,9,13,22-23,25H,8,10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRSITEVYZGOOQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)O)O)CC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20931549, DTXSID701318500
Record name 3,5,6-Trihydroxy-4,6-bis(3-methylbut-2-en-1-yl)-2-(2-methylpropanoyl)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20931549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cohumulone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701318500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cohumulone

CAS RN

511-25-1, 142628-20-4
Record name Cohumulone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511251
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cohumulone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142628204
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5,6-Trihydroxy-4,6-bis(3-methylbut-2-en-1-yl)-2-(2-methylpropanoyl)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20931549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cohumulone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701318500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name COHUMULONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Y34G4NIC8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,490
Citations
M Meilgaard - Journal of the Institute of Brewing, 1960 - Wiley Online Library
… of cohumulone must be considered, and two methods for doing this are described, "cohumulone factors" being used which can be calculated from known cohumulone content. …
Number of citations: 38 onlinelibrary.wiley.com
GB Nickerson, PA Williams… - Journal of the American …, 1986 - Taylor & Francis
… ; therefore, the cohumulone content is unaffected. Hop varieties used as kettle hops have higher cohumulone ratios than varieties used as aroma hops. The cohumulone ratio is helpful …
Number of citations: 33 www.tandfonline.com
FL Rigby, JL Bethune - Journal of the American Chemical Society, 1952 - ACS Publications
In the course of a study on the preparation of aromatic methacrylates1 the transesterification of methyl methacrylate with 2-naphthol in the pres-ence of sulfuric acid was investigated. …
Number of citations: 30 pubs.acs.org
JM Seliger, SS Cicek, LT Witt, HJ Martin, E Maser… - Molecules, 2018 - mdpi.com
Hop-derived compounds have been subjected to numerous biomedical studies investigating their impact on a wide range of pathologies. Isomerised bitter acids (isoadhumulone, …
Number of citations: 14 www.mdpi.com
GA Howard, CA Slater - Journal of the Institute of Brewing, 1957 - Wiley Online Library
… A study of the relative utilization of humulone and cohumulone … are stated to be the same,13 cohumulone has a greater … The precise reason for this enhanced utilization of cohumulone …
Number of citations: 14 onlinelibrary.wiley.com
FL Rigby, JL Bethune - Proceedings. Annual meeting-American …, 1953 - Taylor & Francis
… cohumulone is somewhat more soluble than the lead salt of humulone and the a-phenylenediamine complex with cohumulone … utilized in order to obtain cohumulone free of humulone …
Number of citations: 15 www.tandfonline.com
GA Howard, AR Tatchell - Journal of the Chemical Society (Resumed), 1954 - pubs.rsc.org
… Similarly alkaline hydrolysis of cohumulone gives … Cohumulone and humulone therefore differ structurally only … A PRELIMINARY account of the properties of cohumulone which occurs …
Number of citations: 2 pubs.rsc.org
P Hautke, D Petříček - Journal of the Institute of Brewing, 1967 - Wiley Online Library
… In Early Bird Golding there is the same proportion of cohumulone as in the previous … cohumulone is synthesized later in the time of formation of hop cones, so the ratio of cohumulone to …
Number of citations: 6 onlinelibrary.wiley.com
M Verzele, NV Velde - Journal of the Institute of Brewing, 1987 - Wiley Online Library
Separation of five‐ and six‐membered ring hop acids can be obtained selectively by High Performance Liquid Chromatography (HPLC) on anthracene‐bonded silica gel. Photo‐diode …
Number of citations: 2 onlinelibrary.wiley.com
G Bohr, K Klimo, J Zapp, H Becker… - Natural Product …, 2008 - journals.sagepub.com
… Cohumulone was inactive at a concentration of 1 µM (reviewed in [4c]). … The chemopreventive potential of these compounds was compared with that of the α-acids cohumulone, n-…
Number of citations: 15 journals.sagepub.com

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